

An In-depth Technical Guide to 8-Chloroadenosine

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Compound of Interest

Compound Name: 8-Chloroinosine

Cat. No.: B1140448

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroadenosine, a ribonucleoside analog with significant potential in cancer research and therapy. This document details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for 8-Chloroadenosine.

Property	Value	Source(s)
CAS Number	34408-14-5	[1]
Molecular Formula	C ₁₀ H ₁₂ ClN ₅ O ₄	[1]
Molecular Weight	301.69 g/mol	[1]

Introduction to 8-Chloroadenosine

8-Chloroadenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine. It serves as a pro-drug that is readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP is the primary cytotoxic

metabolite responsible for the compound's anticancer effects. The primary inactive metabolite of 8-Chloroadenosine is **8-Chloroinosine**.

Mechanism of Action

8-Chloroadenosine exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting RNA synthesis and cellular energy metabolism.

- **Inhibition of RNA Synthesis:** As an analog of adenosine triphosphate, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.^{[2][3]}
- **Depletion of Cellular ATP:** The conversion of 8-Chloroadenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.
- **Activation of AMP-Activated Protein Kinase (AMPK):** The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
- **Induction of Autophagy:** Activated AMPK can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can contribute to cell death in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Chloroadenosine.

Cell Culture and Treatment

- **Cell Lines:** Various cancer cell lines can be used, such as cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, or leukemia cell lines.
- **Culture Conditions:** Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

- **Treatment with 8-Chloroadenosine:** A stock solution of 8-Chloroadenosine is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 μ M). Control cells are treated with an equivalent concentration of the vehicle.

RNA Synthesis Inhibition Assay

- **Principle:** This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [3 H]uridine.
- **Procedure:**
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with the desired concentrations of 8-Chloroadenosine for a specific duration (e.g., up to 12 hours).
 - One hour prior to the end of the treatment period, add 2 μ Ci/mL of [3 H]uridine to each well.
 - After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.
 - Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol to remove unincorporated uridine.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.

Western Blot Analysis for AMPK Activation

- **Principle:** This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.
- **Procedure:**
 - Treat cells with 8-Chloroadenosine (e.g., 40 μ M) for various time points (e.g., 0, 8, 16, 24 hours).

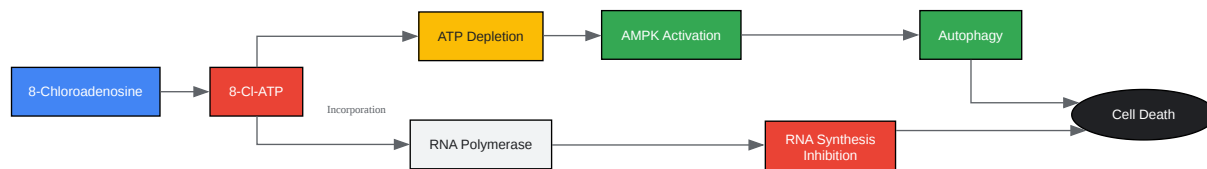
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPK α (Thr172), total AMPK α , phospho-ACC (Ser79), and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

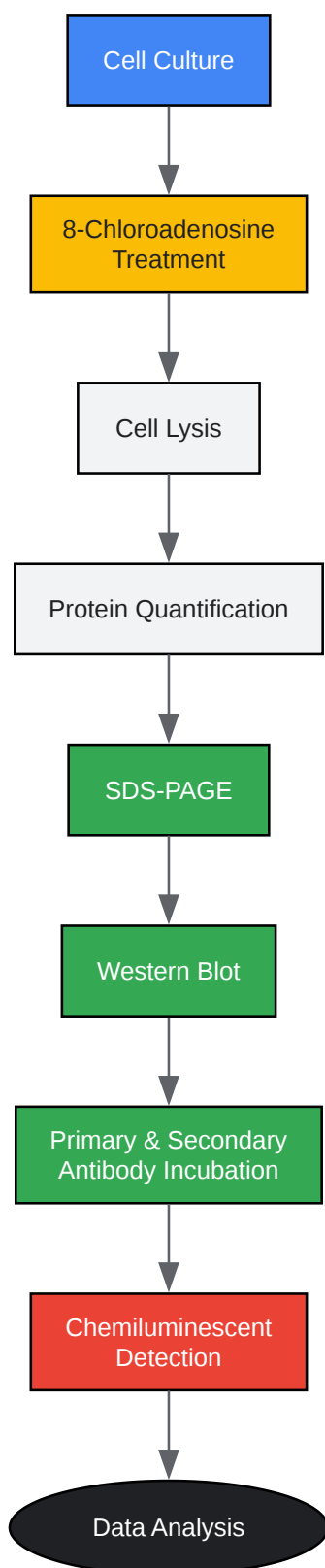
Assessment of Autophagy

- Principle: Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and by observing the formation of acidic vesicular organelles.
- Western Blot for LC3 Conversion:
 - Treat cells with 8-Chloroadenosine (e.g., 10 μ M for 24 hours), alone or in combination with an autophagy inhibitor like hydroxychloroquine.
 - Perform Western blot analysis as described above, using a primary antibody against LC3. The appearance of the lipidated LC3-II band indicates autophagosome formation.
- Acridine Orange Staining for Acidic Vesicular Organelles (AVOs):
 - Treat cells with 8-Chloroadenosine.

- Stain the cells with acridine orange, a fluorescent dye that accumulates in acidic compartments and fluoresces bright red.
- Analyze the cells by fluorescence microscopy or flow cytometry to quantify the formation of AVOs, which are indicative of autolysosomes.

Mandatory Visualizations





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